1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(2-bromo-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3 |
InChI Key |
JXMLRPFJVBPVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)OC)Br)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies
Functional Group Interconversions of the Alcohol Moiety
The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation to form a ketone or derivatization to produce esters and ethers.
Oxidation Reactions to Carbonyl Derivatives
The conversion of the secondary alcohol in 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol to its corresponding ketone, 2'-Bromo-3',4'-dimethoxyacetophenone, is a fundamental transformation. This oxidation is efficiently accomplished using a variety of reagents. Common methods employ oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane (B109758) (DCM). These reagents are known for their mild conditions and high yields in converting secondary alcohols to ketones without significant side reactions. organic-chemistry.org Another effective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in combination with a stoichiometric oxidant, which offers a greener alternative for this transformation. organic-chemistry.org
| Oxidizing System | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2'-Bromo-3',4'-dimethoxyacetophenone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 2'-Bromo-3',4'-dimethoxyacetophenone |
| TEMPO (catalyst) / NaOCl | Biphasic (DCM/Water) | 0 °C to Room Temperature | 2'-Bromo-3',4'-dimethoxyacetophenone |
Derivatization Reactions at the Hydroxyl Group
The hydroxyl group can be readily derivatized to form other functional groups, such as esters or ethers. Esterification can be achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, treatment with acetic anhydride would yield 1-(2-bromo-3,4-dimethoxyphenyl)ethyl acetate. Ether formation can be accomplished through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. nih.gov
| Reaction Type | Reagents | Base/Catalyst | Product Class |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) | Pyridine | Ester |
| Esterification | Carboxylic Anhydride ((RCO)₂O) | Pyridine or DMAP | Ester |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Alkyl Halide (R'-X) | - | Ether |
Reactions Involving the Aromatic Ring and Bromine Substituent
The bromo-dimethoxy-substituted benzene (B151609) ring offers multiple pathways for synthetic modification, including substitution of the bromine atom, coupling reactions to form new carbon-carbon bonds, and alteration of the methoxy (B1213986) groups.
Nucleophilic Substitution Reactions at the Brominated Position
While nucleophilic aromatic substitution on aryl halides is generally challenging, it can be facilitated by the presence of activating groups or through metal-catalyzed processes. encyclopedia.pub In the context of this compound, direct displacement of the bromine by a nucleophile is difficult. However, copper-catalyzed or palladium-catalyzed reactions can enable the substitution of the bromine with various nucleophiles, such as amines, alkoxides, or cyanides. For example, the Ullmann condensation allows for the coupling of the aryl bromide with an alcohol or amine in the presence of a copper catalyst.
Cross-Coupling Reactions for Aryl-Aryl Bond Formation
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. nih.gov The Suzuki-Miyaura coupling, reacting the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base, is a widely used method to form a new aryl-aryl bond. mdpi.comresearchgate.netnih.gov Similarly, the Stille coupling utilizes an organotin reagent, and the Heck coupling reacts the aryl bromide with an alkene. These reactions are fundamental in constructing more complex molecular architectures. mdpi.com
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Aryl-Aryl |
| Stille Coupling | Organostannane (Ar'-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl |
| Heck Coupling | Alkene (R-CH=CH₂) | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst | Aryl-Alkynyl |
Modifications of Methoxy Groups (e.g., Demethylation)
The two methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups, a reaction known as demethylation. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. researchgate.net The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Depending on the reaction conditions and stoichiometry of the reagent, it may be possible to achieve selective demethylation of one methoxy group over the other, although this can be challenging due to their similar chemical environments. researchgate.net
Stereochemical Aspects in Reactions
The presence of a stereogenic center at the carbon atom bearing the hydroxyl group in this compound means that it can exist as two enantiomers. The reactivity of this chiral center is of significant interest, as the stereochemical integrity of a reaction—whether it proceeds with retention, inversion, or racemization—determines the configuration of the product.
Currently, specific studies detailing the retention or inversion of stereochemistry at the chiral center of this compound during chemical transformations are not available in the public domain. General principles of nucleophilic substitution reactions at such benzylic, chiral centers suggest that the stereochemical outcome is highly dependent on the reaction mechanism.
For instance, an S(_N)2 reaction would be expected to proceed with a complete inversion of stereochemistry, where the incoming nucleophile attacks from the side opposite to the leaving group. Conversely, an S(_N)1 reaction, which proceeds through a planar carbocation intermediate, would typically lead to racemization, yielding a mixture of both retention and inversion products. The specific reaction conditions, including the nature of the solvent, the nucleophile, and the leaving group, would play a crucial role in dictating the operative mechanism and, consequently, the stereochemical outcome.
Without specific experimental data for this compound, any discussion on retention versus inversion remains speculative and based on established mechanistic models for similar chiral alcohols.
Diastereoselective and enantioselective reactions are fundamental in stereocontrolled synthesis, aiming to produce a single diastereomer or enantiomer in excess. In the context of this compound, such transformations would involve reacting the chiral alcohol with other reagents to create new stereocenters or to selectively modify the existing one.
As with the topic of retention and inversion, there is a notable absence of published research specifically documenting diastereoselective or enantioselective transformations involving this compound. General strategies for achieving high levels of diastereoselectivity or enantioselectivity often involve the use of chiral catalysts, auxiliaries, or reagents that can effectively differentiate between the diastereomeric transition states leading to the different stereoisomeric products.
For example, an enantioselective oxidation of the alcohol to the corresponding ketone could be achieved using a chiral oxidizing agent or a metal catalyst with a chiral ligand. Similarly, a diastereoselective addition to a prochiral derivative of this compound could be guided by the existing stereocenter to favor the formation of one diastereomer over the other.
However, in the absence of specific experimental results and data tables from studies on this compound, a detailed account of its behavior in diastereoselective and enantioselective reactions cannot be provided at this time. Further empirical research is required to elucidate the stereochemical reactivity of this particular compound.
The user's request for a thorough and scientifically accurate article is contingent on the availability of detailed research findings for each specified section and subsection. Without access to primary ¹H-NMR, ¹³C-NMR, 2D NMR, HRMS, and GC-MS data, it is not possible to generate the requested content while adhering to the strict requirements for accuracy and focus solely on the specified compound.
Information on isomeric compounds, such as 1-(2-bromo-4,5-dimethoxyphenyl)ethanol or 1-(3-bromo-2,4-dimethoxyphenyl)ethanol, is available but cannot be used as a substitute, as the spectroscopic data would differ due to the different atomic arrangements.
Therefore, the article focusing solely on the spectroscopic characterization of "this compound" cannot be generated at this time.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of a compound like 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol, LC would first be employed to separate the compound from any impurities or other reactants. The separation is typically achieved on a reversed-phase column, where the elution order depends on the polarity of the analytes.
Following chromatographic separation, the compound would be introduced into the mass spectrometer. Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate charged molecules. The mass analyzer would then separate these ions based on their mass-to-charge ratio (m/z).
For this compound, the expected molecular ion peaks in the mass spectrum would correspond to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two major peaks of nearly equal intensity separated by 2 m/z units, corresponding to the 79Br and 81Br isotopes. High-resolution mass spectrometry (HRMS) could provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.
Further structural information can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of this compound would be selected and fragmented. The resulting fragmentation pattern would be characteristic of the molecule's structure, showing losses of functional groups such as water (H₂O), a methyl group (CH₃), or a methoxy (B1213986) group (OCH₃).
A hypothetical data table for an LC-MS analysis is presented below. Please note this is illustrative and not based on experimental data for the specific compound.
| Parameter | Value |
| Retention Time (tR) | Not Available |
| [M+H]+ (m/z) | Not Available |
| [M+Na]+ (m/z) | Not Available |
| Major Fragment Ions | Not Available |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm-1 region.
The presence of the aromatic ring would give rise to C-H stretching vibrations above 3000 cm-1 and C=C stretching vibrations in the 1450-1600 cm-1 region. The C-O stretching of the methoxy groups would likely be observed as strong bands in the 1020-1275 cm-1 range. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-600 cm-1 region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The dimethoxyphenyl group in this compound is a chromophore that would absorb UV light. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of a substituted benzene (B151609) ring.
A hypothetical data table for IR and UV-Vis spectroscopy is presented below. This is for illustrative purposes and not based on experimental data.
| Spectroscopic Data | Value |
| IR (cm-1) | |
| O-H Stretch | Not Available |
| C-H (aromatic) | Not Available |
| C=C (aromatic) | Not Available |
| C-O (alcohol) | Not Available |
| C-O (ether) | Not Available |
| C-Br Stretch | Not Available |
| UV-Vis (nm) | |
| λmax | Not Available |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis, a single crystal of this compound of suitable quality would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov
This technique would provide precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the conformation of the ethanol (B145695) side chain relative to the substituted phenyl ring.
Absolute Configuration Assignment
If the compound is chiral and a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is often achieved by the anomalous dispersion of the X-rays by a heavy atom, such as bromine in this case. The differences in the intensities of Friedel pairs of reflections allow for the unambiguous assignment of the R or S configuration at the stereocenter of the ethanol group.
Intermolecular Interactions and Crystal Packing
A hypothetical data table for X-ray crystallography is presented below. This is for illustrative purposes and not based on experimental data.
| Crystallographic Parameter | Value |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths (Å) | Not Available |
| Bond Angles (°) | Not Available |
| Torsion Angles (°) | Not Available |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the precise determination of molecular geometries and the intricate details of electronic structure.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For molecules similar to 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol, such as bromo-dimethoxybenzaldehyde isomers, DFT calculations have been successfully employed to predict their physicochemical properties. scielo.br
These studies typically involve optimizing the molecular geometry to find the lowest energy conformation. This process provides detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, CAM-B3LYP) approximates the exchange-correlation energy, a key component of the total electronic energy. The basis set (e.g., 6-311++G(d,p)) is a set of mathematical functions used to construct the molecular orbitals.
For halogenated and methoxy-substituted benzene (B151609) derivatives, hybrid functionals like B3LYP and long-range corrected functionals such as CAM-B3LYP are often chosen. scielo.br The 6-311++G(d,p) basis set is a popular choice as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for accurately modeling molecules with heteroatoms and potential for hydrogen bonding. scielo.br The selection of an appropriate computational level ensures that the theoretical results are reliable and comparable to experimental data where available.
Molecular Properties Prediction and Analysis
With an optimized geometry in hand, a wealth of molecular properties can be calculated to predict the behavior and reactivity of this compound.
The distribution of electrons within a molecule gives rise to its electric moments, which are crucial for understanding its interaction with external electric fields and its non-linear optical (NLO) properties.
Dipole Moment (µ): This vector quantity measures the separation of positive and negative charges in a molecule. A non-zero dipole moment indicates a polar molecule. For a related compound, (E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide, a significant dipole moment of 5.4111 Debye was calculated, suggesting that the presence of electronegative bromine and oxygen atoms, along with an asymmetric structure, leads to a notable polarity.
Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
Hyperpolarizability (β): This higher-order term is responsible for non-linear optical phenomena. Materials with large hyperpolarizability values are of interest for applications in optoelectronics. For the aforementioned benzohydrazide (B10538) analog, the first-order hyperpolarizability was found to be six times greater than that of urea, a standard reference material in NLO studies. This indicates a significant potential for NLO applications.
| Property | Illustrative Value | Significance |
|---|---|---|
| Dipole Moment (µ) | ~5.41 D | Indicates significant molecular polarity. |
| Polarizability (α) | Data not available for a close analog | Relates to the molecule's response to an electric field. |
| First Hyperpolarizability (β₀) | Significantly higher than urea | Suggests potential for non-linear optical applications. |
Illustrative data based on a structurally related bromo-dimethoxy-substituted compound.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential.
LUMO: This is the innermost orbital that is empty of electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
In studies of 6-bromo-2,3-dimethoxybenzaldehyde, the HOMO is observed to be distributed across the entire molecule, while the LUMO is more localized on the triazole ring and an adjacent carbon atom. oaji.net This distribution is crucial for predicting how the molecule will interact with other chemical species.
| Parameter | Illustrative Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | ~ -5.90 | Electron-donating capability. |
| E(LUMO) | ~ -1.75 | Electron-accepting capability. |
| Energy Gap (ΔE) | ~ 4.15 | Indicates chemical reactivity and stability. |
Illustrative data based on a structurally related bromo-dimethoxy-substituted compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
The MEP map is color-coded, with red typically representing regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow indicate regions of intermediate potential.
For bromo-dimethoxybenzaldehyde isomers, MEP maps reveal that the negative potential is concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, making them likely sites for interaction with electrophiles or for hydrogen bonding. scielo.br The bromine atom can exhibit a phenomenon known as a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding. scielo.br
Thermodynamic Parameters and Reaction Energetics
Computational chemistry offers powerful tools to predict the thermodynamic stability and reaction energetics of molecules like this compound. nih.gov Using quantum mechanical methods such as Density Functional Theory (DFT), key thermodynamic parameters—including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS)—can be calculated for reactions involving this compound. scirp.orgnih.gov
These calculations are crucial for understanding the feasibility and spontaneity of its synthesis or subsequent transformations. For instance, a common synthetic route to such an alcohol is the Grignard reaction, where a Grignard reagent adds to a corresponding benzaldehyde (B42025). researchgate.netucla.edu Computational modeling of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. A negative ΔG would indicate a spontaneous reaction, while the magnitude of ΔH would reveal whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
Studies on similar biofuel molecules and aromatic compounds demonstrate that computational methods can accurately predict reaction enthalpies and energies, providing insights that align well with experimental data. mdpi.comresearchgate.net For this compound, such calculations would illuminate its relative stability and the energy changes associated with its formation.
Table 1: Illustrative Thermodynamic Parameters for a Hypothetical Reaction
This table demonstrates the type of data that would be generated from a computational analysis of a reaction involving this compound. The values are hypothetical and serve to illustrate the parameters calculated.
| Parameter | Calculated Value (kJ/mol) | Implication |
| Enthalpy of Reaction (ΔH) | -85.5 | Exothermic Reaction |
| Gibbs Free Energy (ΔG) | -110.2 | Spontaneous Reaction |
| Entropy Change (ΔS) | +83.0 J/(mol·K) | Increase in System Disorder |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is indispensable for mapping out the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, revealing the structures of all intermediates and transition states along the way.
A critical aspect of mechanistic studies is the identification and analysis of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. nih.gov Computational methods can precisely locate the geometry of a transition state and calculate its energy.
For a reaction forming this compound, such as the addition of a methyl Grignard reagent to 2-bromo-3,4-dimethoxybenzaldehyde, transition state analysis would reveal the exact orientation of the molecules as the new carbon-carbon bond forms. acs.org Computational studies on Grignard reactions have shown that the mechanism can be complex, involving solvent molecules and the aggregation of the Grignard reagent. researchgate.netrsc.org Analysis of the transition state would clarify these interactions and help predict stereochemical outcomes. The calculated activation energy can be used in the Arrhenius equation to estimate the reaction rate constant, providing a quantitative measure of reaction kinetics.
Reactions are rarely performed in the gas phase; the solvent environment can profoundly influence reaction pathways and energetics. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. researchgate.netacs.org In PCM, the solvent is modeled as a continuous dielectric medium that surrounds a cavity shaped like the solute molecule. This model effectively captures the electrostatic interactions between the solute and the solvent.
For reactions involving a polar molecule like this compound, the choice of solvent is critical. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. nih.govrsc.org Using PCM, a computational chemist could simulate a reaction in various solvents (e.g., tetrahydrofuran, diethyl ether, toluene) to predict which would be optimal for a given transformation. researchgate.net The model allows for the calculation of solvation free energy, providing a quantitative understanding of how the solvent impacts the thermodynamic and kinetic profile of the reaction. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are key to understanding its properties and reactivity. The molecule possesses rotational freedom around several single bonds, leading to various possible spatial arrangements, or conformations.
Conformational analysis aims to identify the most stable conformers (those with the lowest energy). This can be achieved by systematically rotating the bonds—such as the C-C bond of the ethanol (B145695) side chain and the C-O bonds of the methoxy groups—and calculating the energy of each resulting structure. These calculations would likely reveal that steric hindrance between the bulky bromine atom, the methoxy groups, and the hydroxyl group plays a significant role in determining the preferred conformation. researchgate.net Studies on substituted styrenes and related molecules show that substituent properties heavily influence conformational preferences and reactivity. cmu.edu
Molecular dynamics (MD) simulations provide a deeper understanding of the molecule's behavior over time. In an MD simulation, the motion of every atom in the molecule (and often the surrounding solvent molecules) is calculated over a period of time, governed by the principles of classical mechanics. This results in a "movie" of the molecule's dynamic behavior, showing bond vibrations, rotations, and translations. An MD simulation of this compound could reveal how it folds, how flexible its side chain is, and how it interacts with solvent molecules through hydrogen bonding and other intermolecular forces. Such simulations are crucial for understanding how the molecule might interact with other molecules, for example, in a biological or materials science context.
Applications As Synthetic Intermediates in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The structural framework of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is closely related to key intermediates used in the total synthesis of isoquinoline (B145761) alkaloids, a large family of naturally occurring compounds with significant biological activities. Specifically, the 1-(3,4-dimethoxyphenyl)ethyl moiety is a foundational piece for building the core structure of alkaloids like papaverine (B1678415). unigoa.ac.inunodc.org
In established synthetic routes to papaverine, precursors such as 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone (B1330553) are employed. derpharmachemica.com This ketone can be condensed with amines like 2-(3,4-dimethoxyphenyl)ethanamine, followed by cyclization and subsequent chemical modifications to yield the final alkaloid. derpharmachemica.comsci-hub.se this compound can be considered a direct precursor to the corresponding ketone via oxidation of the secondary alcohol. Alternatively, it can be used in reactions where the hydroxyl group directs or participates in subsequent transformations before being converted to a ketone or another functional group. The presence of the bromine atom on the aromatic ring offers an additional handle for modification, allowing for the synthesis of papaverine analogs or other complex targets through cross-coupling reactions.
| Compound Name | Role in Synthesis | Reference |
|---|---|---|
| 2,2-dibromo-1-(3,4-dimethoxyphenyl)ethanone | Starting material for condensation with phenethylamines. | derpharmachemica.com |
| N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)-2-oxoacetamide | Intermediate amide prior to cyclization. | derpharmachemica.com |
| 3,4-dihydropapaverine | Penultimate intermediate, dehydrogenated to form papaverine. | unigoa.ac.insci-hub.se |
| (S)-Norlaudanosoline | Postulated biosynthetic precursor to many benzylisoquinoline alkaloids. | nih.gov |
Precursor for Pharmacophore Development
A pharmacophore is the specific three-dimensional arrangement of molecular features responsible for a molecule's biological activity. nih.govmdpi.com The development of new therapeutic agents often involves designing molecules that fit a specific pharmacophore model. brieflands.comnih.gov this compound possesses several key features that make it an excellent starting point for pharmacophore development.
The core 3,4-dimethoxyphenyl group is a common motif in a vast number of biologically active alkaloids and synthetic drugs, where it often engages in hydrophobic and aromatic interactions within receptor binding sites. mdpi.com The secondary alcohol provides a crucial hydrogen bond donor and acceptor site, while its stereocenter allows for enantioselective interactions with chiral biological targets like enzymes and receptors. Furthermore, the ortho-bromine substituent serves as a versatile synthetic handle. It can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new functional groups, thereby enabling the systematic exploration of the chemical space around the core scaffold to optimize biological activity. This process, known as lead optimization, is fundamental in modern drug discovery. researchgate.net
Integration into Lignin (B12514952) Model Compound Studies
Lignin is a complex, amorphous polymer found in plant cell walls, composed of phenylpropanoid units linked by various ether and carbon-carbon bonds. researchgate.net Due to its complexity, understanding its structure and degradation pathways often relies on the synthesis and study of simpler "lignin model compounds" that represent specific structural motifs. The most abundant linkage in lignin is the β-O-4 ether bond. rsc.org
Non-phenolic β-O-4 lignin model compounds, such as 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, are frequently used to investigate the mechanisms of lignin degradation by chemical and enzymatic oxidants. rsc.orgresearchgate.net These studies often focus on the stereoselectivity of bond cleavage, comparing the reactivity of the erythro and threo diastereomers. researchgate.net
This compound serves as a simplified model representing the Cα-alcohol and the guaiacyl-type aromatic ring (A-ring) of a lignin monomer. While it lacks the β-O-4 linkage itself, it allows researchers to study the reactivity of the Cα-OH group, a key site for oxidative reactions in lignin degradation. The bromine atom can be used to probe electronic effects on reaction mechanisms or to model the fate of halogenated aromatic compounds in bioremediation contexts.
| Feature | This compound | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol researchgate.net |
|---|---|---|
| Aromatic Ring Type | Substituted 3,4-dimethoxyphenyl (Veratryl) | 3,4-dimethoxyphenyl (Veratryl) |
| Side Chain | C2 (Ethanol) | C3 (Propanediol) with β-O-4 ether linkage |
| Key Functional Group | Cα-hydroxyl group | Cα-hydroxyl group, β-O-4 ether, Cγ-hydroxyl group |
| Application | Models reactivity of the A-ring and Cα-OH. | Models cleavage of the β-O-4 linkage and stereochemistry of degradation. |
Potential as Chiral Building Blocks
In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer, which is crucial for pharmaceuticals where different enantiomers can have vastly different biological effects. A key strategy to achieve this is the use of chiral building blocks—enantiomerically pure starting materials that introduce one or more stereocenters into the final product. nih.govresearchgate.net
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group. This compound is commercially available in enantiopure forms, such as (1R)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol, making it a readily accessible chiral building block. scbt.com The defined stereochemistry of the alcohol can be exploited to control the formation of new stereocenters in subsequent reactions through diastereoselective processes. elsevierpure.com
The bifunctional nature of this molecule—containing both a chiral alcohol and a reactive aryl bromide—enhances its utility. mdpi.comresearchgate.net The hydroxyl group can be used as a handle for enzymatic resolutions, as a directing group in stereoselective reactions, or can be transformed into other functional groups. Simultaneously, the bromine atom allows for the attachment of this chiral fragment to other molecules via carbon-carbon or carbon-heteroatom bond-forming reactions. This dual functionality allows for the efficient incorporation of both the chiral center and the substituted aromatic ring into larger, stereochemically complex target molecules. nih.gov
Future Directions and Emerging Research Avenues
Development of More Sustainable Synthetic Methodologies
The synthesis of substituted phenols and their derivatives is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. jddhs.com Future research on 1-(2-bromo-3,4-dimethoxyphenyl)ethanol will likely focus on developing synthetic routes that are both environmentally benign and scalable. nih.govrsc.org
Key areas for development include:
Alternative Solvents and Reaction Conditions : Moving away from traditional volatile organic solvents towards greener alternatives like water, bio-based solvents, or supercritical fluids can significantly reduce the environmental impact of synthesis. jddhs.com Additionally, solvent-free reaction conditions and microwave-assisted synthesis represent energy-efficient approaches that can shorten reaction times and increase yields. jddhs.commdpi.com
Catalysis : The use of catalytic reactions is a cornerstone of green chemistry. jddhs.com Research into heterogeneous catalysts, which can be easily separated and recycled, and biocatalysts, such as enzymes, offers pathways to more sustainable processes. jddhs.comresearchgate.net For instance, the reduction of the precursor ketone could be achieved through catalytic hydrogenation using recyclable catalysts like Raney-nickel, a method already applied to the synthesis of the related compound 1-(3,4-dimethoxyphenyl)ethanol. google.comgoogle.com
One-Pot Reactions : Designing tandem or one-pot reaction sequences, where multiple synthetic steps are carried out in a single reactor, minimizes the need for intermediate purification steps, thereby saving time, resources, and reducing waste. mdpi.com
| Parameter | Conventional Methods | Emerging Sustainable Methods |
|---|---|---|
| Solvents | Volatile Organic Compounds (VOCs) | Water, Bio-solvents, Supercritical Fluids, Solvent-free |
| Energy | High-temperature reflux | Microwave-assisted, Flow chemistry |
| Catalysts | Stoichiometric reagents, Homogeneous catalysts | Heterogeneous catalysts, Biocatalysts (enzymes) |
| Process | Multi-step with intermediate isolation | One-pot, tandem reactions |
Exploration of Novel Derivatizations with Tunable Properties
The functional groups on this compound—the bromo substituent, the dimethoxy groups, and the secondary alcohol—provide multiple handles for chemical modification. Future research will explore the synthesis of novel derivatives to systematically investigate structure-activity relationships (SARs) and tune the compound's properties for specific applications. mdpi.comresearchgate.net
Potential avenues for derivatization include:
Modification of Aromatic Substituents : Replacing the bromine atom with other functional groups via cross-coupling reactions could modulate the electronic properties of the aromatic ring. Similarly, altering the methoxy (B1213986) groups could influence solubility and binding interactions with biological targets. mdpi.com
Reactions at the Alcohol Moiety : The secondary alcohol can be esterified, etherified, or oxidized to a ketone, creating a library of new compounds. These modifications can dramatically alter the molecule's polarity, reactivity, and biological activity.
Introduction of Fluorophores or other Tags : For diagnostic or imaging applications, the core structure could be appended with fluorescent moieties, allowing for the visualization of its localization and interactions within biological systems. The synthesis of brominated B-polycyclic aromatic hydrocarbons has demonstrated how such modifications can create materials with specific optical properties, such as deep-red or near-infrared fluorescence.
Systematic derivatization and subsequent screening can uncover compounds with enhanced potency, selectivity, or novel physical properties, guided by SAR studies similar to those performed on related dimethoxyphenethylamine and flavanone scaffolds. mdpi.comnih.gov
Advanced Spectroscopic Techniques for In Situ Monitoring
Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools for this purpose. spectroscopyonline.com
Future research will likely employ:
FT-IR and Raman Spectroscopy : These vibrational spectroscopy techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring characteristic changes in their spectral signatures. fiveable.meresearchgate.net This allows for precise determination of reaction endpoints and the identification of transient species. spectroscopyonline.com
NMR Spectroscopy : While traditionally an offline technique, advances in flow-NMR and benchtop spectrometers are enabling real-time reaction monitoring. NMR provides detailed structural information, making it powerful for elucidating complex reaction pathways. wikipedia.org
UV-Visible Spectroscopy : For reactions involving chromophoric species, UV-Vis spectroscopy offers a straightforward method for monitoring reaction progress by tracking changes in absorbance according to the Beer-Lambert law. fiveable.menih.gov
These in situ methods provide a continuous stream of data, enabling a deeper understanding of reaction dynamics and facilitating rapid process optimization, which is often not possible with traditional offline sampling and analysis. bham.ac.uk
| Technique | Principle | Information Gained | Application Example |
|---|---|---|---|
| FT-IR Spectroscopy | Absorption of infrared light causing molecular vibrations | Functional group transformation, Concentration changes | Monitoring the conversion of a ketone to a secondary alcohol. researchgate.net |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular structure, Crystallinity, Concentration | Following the formation of intermediates in mechanochemical synthesis. bham.ac.uk |
| UV-Visible Spectroscopy | Absorption of UV or visible light by electrons | Concentration of chromophoric species, Reaction rates | Tracking dye decolorization in electrochemical processes. nih.gov |
| NMR Spectroscopy | Interaction of nuclear spins with a magnetic field | Detailed molecular structure, Stereochemistry | Identifying products and byproducts in a complex reaction mixture. wikipedia.org |
Multiscale Computational Modeling for Complex Systems
Computational chemistry offers powerful predictive tools that can complement and guide experimental work. Future research on this compound will benefit from multiscale modeling, which integrates different levels of theory to simulate complex chemical and biological systems across various time and spatial scales. nih.gov
Applications of computational modeling include:
Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms, predict spectroscopic properties, and calculate the electronic structure of the molecule and its derivatives. acs.org Such calculations can help rationalize experimental outcomes, as seen in studies of electrophilic aromatic bromination. acs.orgchemistryworld.com
Molecular Dynamics (MD) : MD simulations can model the behavior of the molecule in different environments, such as in solution or interacting with a biological macromolecule like a protein or DNA. This can provide insights into solvation effects, conformational preferences, and binding modes.
Multiscale Models (QM/MM) : For studying interactions with large biological systems, QM/MM (Quantum Mechanics/Molecular Mechanics) models allow the reactive center to be treated with high-level quantum accuracy while the larger environment (e.g., the protein) is modeled with more computationally efficient classical mechanics. nih.gov
These computational approaches can accelerate the discovery process by allowing for high-throughput virtual screening of derivatives, predicting their properties, and providing a molecular-level understanding of their behavior, thereby reducing the need for extensive trial-and-error experimentation. nih.gov
Exploration of Bio-inspired Transformations
Nature utilizes enzymes to perform chemical transformations with remarkable efficiency and stereoselectivity under mild, environmentally friendly conditions. nih.gov Bio-inspired and biocatalytic methods are emerging as a key area for the synthesis of chiral molecules, particularly alcohols. researchgate.net Given that this compound is a chiral secondary alcohol, future research will likely focus on enzymatic methods for its synthesis and resolution.
Promising bio-inspired avenues include:
Enzymatic Kinetic Resolution : Racemic this compound could be resolved into its individual enantiomers using enzymes like lipases. nih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the easy separation of the esterified and unreacted alcohol. nih.govesf.edu
Asymmetric Bioreduction : The prochiral precursor, 2-bromo-3',4'-dimethoxyacetophenone, could be stereoselectively reduced to a single enantiomer of the target alcohol using alcohol dehydrogenases (ADHs) or whole-cell systems like Baker's yeast. researchgate.netrsc.org
Chemoenzymatic Deracemization : More advanced one-pot processes could combine a non-selective chemical oxidation of the unwanted enantiomer back to the ketone with a simultaneous enzymatic reduction of the ketone to the desired enantiomer, theoretically achieving a 100% yield of a single enantiomer from a racemic mixture. rsc.org
These biocatalytic approaches offer a sustainable route to enantiomerically pure this compound, which is often crucial for applications in pharmaceuticals and materials science where stereochemistry dictates function. nih.govresearchgate.net
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., methoxy groups at C3/C4 and bromine at C2). Aromatic protons appear as distinct multiplets, while the ethanol group shows characteristic splitting.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 275.03 for C₁₀H₁₃BrO₃).
- X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities and validates bond angles/distances .
What challenges arise in optimizing the bromination step during synthesis, and how can they be addressed?
Advanced
Bromination may lead to over-substitution or regioselectivity issues due to the electron-donating methoxy groups. Strategies include:
- Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions.
- Directing Groups : Pre-functionalizing the ring with temporary blocking groups (e.g., nitro) to guide bromine placement.
- Catalytic Systems : Using Lewis acids like FeBr₃ to enhance selectivity. Post-reaction purification via silica gel chromatography removes di-brominated byproducts .
How does the electronic environment of the dimethoxy substituents influence the reactivity of the bromine atom in further functionalization?
Advanced
The methoxy groups at C3/C4 activate the aromatic ring toward electrophilic substitution but sterically hinder para positions. Density Functional Theory (DFT) calculations reveal that the bromine atom at C2 becomes susceptible to nucleophilic displacement (e.g., Suzuki coupling). Electron localization mapping (ELF) shows increased electron density at C1, facilitating oxidation to ketones .
What safety precautions are necessary when handling this compound?
Q. Basic
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of volatile brominated intermediates.
- Waste Disposal : Neutralize residues with sodium bicarbonate before disposal. Refer to SDS guidelines for brominated aromatics .
What strategies are effective in resolving racemic mixtures of this compound?
Q. Advanced
- Chiral Chromatography : Use amylose-based chiral stationary phases (CSPs) for enantiomeric separation.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.
- Diastereomeric Crystallization : Co-crystallize with chiral acids (e.g., tartaric acid) to isolate enantiopure forms .
Which spectroscopic techniques are most effective in distinguishing positional isomers of brominated dimethoxyphenylethanol?
Q. Basic
- 2D NMR (NOESY/COSY) : Correlates spatial proximity of protons to differentiate ortho/meta/para isomers.
- IR Spectroscopy : C-Br stretching (~550 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) confirm substitution.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass distinguishes isomers with identical nominal masses .
How can computational chemistry aid in predicting the biological activity of derivatives?
Q. Advanced
- Molecular Docking : Simulate interactions with serotonin receptors (e.g., 5-HT₂B) to predict binding affinity.
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with antibacterial potency.
- ADMET Prediction : SwissADME or pkCSM tools forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) .
What are common byproducts formed during synthesis, and how are they removed?
Q. Basic
- Di-brominated Byproducts : Formed due to excess Br₂. Remove via column chromatography (hexane:ethyl acetate, 3:1).
- Demethylated Derivatives : Result from acidic conditions. Neutralize with NaHCO₃ and extract with dichloromethane .
What are the implications of crystal packing on the compound’s physical properties?
Advanced
X-ray analysis reveals hydrogen bonding between the ethanol hydroxyl and methoxy oxygen, stabilizing the crystal lattice. SHELXL-refined structures show π-π stacking of aromatic rings, increasing melting points (~120–125°C). Solubility in polar solvents (e.g., ethanol) correlates with intermolecular H-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
